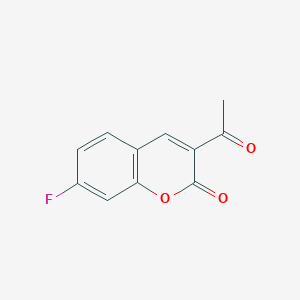

3-Acetyl-7-Fluor-2H-chromen-2-on

Übersicht

Beschreibung

3-acetyl-7-fluoro-2H-chromen-2-one is a chemical compound with the CAS Number: 1318770-38-5 . It has a molecular weight of 206.17 and a linear formula of C11H7FO3 . It contains a total of 23 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .

Molecular Structure Analysis

The molecular structure of 3-acetyl-7-fluoro-2H-chromen-2-one includes a total of 23 bonds; 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .Physical and Chemical Properties Analysis

3-acetyl-7-fluoro-2H-chromen-2-one has a molecular weight of 206.17 . It has a linear formula of C11H7FO3 . The compound contains a total of 23 bonds, including 16 non-H bonds, 9 multiple bonds, 1 rotatable bond, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ester, and 1 aliphatic ketone .Wissenschaftliche Forschungsanwendungen

Optische Charakterisierung und Photolumineszenz

3-Acetyl-7-Fluor-2H-chromen-2-on: wurde auf seine photolumineszierenden Eigenschaften untersucht, die auf intramolekularen Ladungstransfer (ICT)-Effekte zurückzuführen sind. Die Modulation von ICT kann zu verschiedenen optischen Eigenschaften führen. Forscher haben Derivate dieser Verbindung synthetisiert und festgestellt, dass die UV-Vis-Daten im Bereich von 295–428 nm lagen. Die Emissionseigenschaften wurden als abhängig vom Substituenten in Position C-7 gefunden, insbesondere bei solchen mit elektronenspendenden Gruppen .

Erfassung von Glutathion und saurem pH-Wert

Diese Verbindung wurde bei der Entwicklung einer multifunktionalen Nanostruktur für die Dual-Erfassung saurer pH-Werte und Glutathion (GSH) eingesetzt. Die Nanostruktur kombiniert den pH-sensitiven fluoreszierenden Farbstoff This compound mit MnO2-Nanoschichten. Die Veränderungen des Fluoreszenzsignals ermöglichen die Unterscheidung zwischen pH- und GSH-Antworten, was es zu einem wertvollen Werkzeug für die logische Analyse in klinischen Umgebungen macht .

Antioxidative und antimikrobielle Anwendungen

Cumarin-Derivate, einschließlich This compound, wurden für ihr Potenzial als Antioxidantien und antimikrobielle Mittel erkannt. Diese Eigenschaften machen sie zu Kandidaten für die Verwendung in antiviralen und antitumoralen Präparaten, was zu ihrer Bedeutung in der medizinischen Chemie beiträgt .

Intramolekulare Ladungstransfer (ICT)-Studien

Die Fähigkeit der Verbindung, einen effizienten ICT zu ermöglichen, insbesondere wenn die Elektronendichte verändert wird, wurde untersucht. Diese Eigenschaft ist entscheidend für die Entwicklung von Chemosensoren und kann durch verschiedene Ionen beeinflusst werden, wie z. B. Fluoridionen, die die Elektronendichte im Naphthol-Molekül erhöhen .

Theoretische Studien zu Atomladungen und Stabilitäten

Theoretische Studien wurden durchgeführt, um zu verstehen, wie das Vorhandensein von Substituenten am Cumarinring die Ladungen und Stabilitäten von Verbindungen wie This compound beeinflusst. Solche Forschungen sind grundlegend für die Vorhersage der Reaktivität und der Wechselwirkungen dieser Moleküle .

Synthese von fluoreszierenden Hybridverbindungen

Forscher haben hybride fluoreszierende Verbindungen durch Kopplung von This compound mit Phenylhydrazin synthetisiert. Diese Hybride weisen interessante optische Eigenschaften und potenzielle Anwendungen bei der Entwicklung neuer Materialien mit spezifischen Fluoreszenzeigenschaften auf .

Wirkmechanismus

Mode of Action

As a coumarin derivative, it may share some of the biological activities of other coumarins, which can include enzyme inhibition, receptor antagonism, or interaction with DNA

Biochemical Pathways

Given its structural similarity to coumarin, it may potentially influence pathways related to inflammation, coagulation, and cellular proliferation . .

Pharmacokinetics

As a small, lipophilic molecule, it is likely to be well-absorbed following oral administration, and may undergo hepatic metabolism prior to renal excretion . .

Result of Action

Based on the known activities of other coumarin derivatives, potential effects could include altered enzyme activity, changes in receptor signaling, and effects on cell proliferation

Action Environment

The action, efficacy, and stability of 3-acetyl-7-fluoro-2H-chromen-2-one may be influenced by various environmental factors. These could include the pH and composition of the biological milieu, the presence of other drugs or substances, and individual patient factors such as age, sex, and genetic makeup

Biochemische Analyse

Biochemical Properties

3-Acetyl-7-fluoro-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with azanucleophilic compounds, influencing electron transfer processes . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of 3-Acetyl-7-fluoro-2H-chromen-2-one on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This modulation can result in changes in gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

At the molecular level, 3-Acetyl-7-fluoro-2H-chromen-2-one exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s structure allows it to fit into the active sites of target enzymes, where it can either block substrate access or facilitate catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Acetyl-7-fluoro-2H-chromen-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 3-Acetyl-7-fluoro-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

3-Acetyl-7-fluoro-2H-chromen-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. The compound’s influence on metabolic pathways can lead to changes in energy production, biosynthesis, and other essential cellular functions .

Transport and Distribution

Within cells and tissues, 3-Acetyl-7-fluoro-2H-chromen-2-one is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within different cellular compartments . The distribution of the compound within tissues can also affect its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 3-Acetyl-7-fluoro-2H-chromen-2-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and regulatory proteins to influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various biochemical processes .

Eigenschaften

IUPAC Name |

3-acetyl-7-fluorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c1-6(13)9-4-7-2-3-8(12)5-10(7)15-11(9)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNPARQZOFDGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C(C=C2)F)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

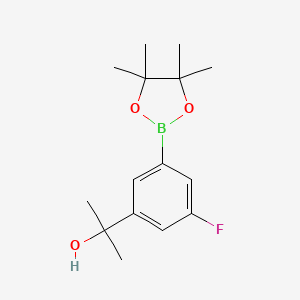

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)

![[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol](/img/structure/B1446937.png)

![3-Bromo-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1446939.png)

![3-Fluoro-4-[(4-methyl-1,3-thiazol-2-yl)oxy]aniline dihydrochloride](/img/structure/B1446943.png)

![6-(Bromomethyl)spiro[2.5]octane](/img/structure/B1446946.png)